molecular formula C19H16N2O4 B2504905 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898418-75-2

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2504905
CAS No.: 898418-75-2
M. Wt: 336.347
InChI Key: VPETVDAUYIITSZ-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a fused pyrroloquinoline core annelated with a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. This structure combines a bicyclic ether moiety with a carboxamide linkage, which may enhance lipophilicity and receptor-binding affinity.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-17-4-2-11-7-14(8-12-5-6-21(17)18(11)12)20-19(23)13-1-3-15-16(9-13)25-10-24-15/h1,3,7-9H,2,4-6,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPETVDAUYIITSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse molecular and cellular effects.

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities based on recent research findings and studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
CAS Number 898462-22-1

Antibacterial Activity

Research has indicated that derivatives of pyrroloquinoline compounds exhibit notable antibacterial properties. For instance, a study demonstrated that certain compounds showed minimal toxicity against human lung fibroblast (WI38) cells while maintaining antibacterial efficacy against various pathogens. The selectivity for bacterial cells over normal cells suggests potential therapeutic applications in treating infections with reduced side effects .

Anticoagulant Activity

A related class of compounds derived from pyrrolo[3,2,1-ij]quinoline has been evaluated for their anticoagulant properties. In vitro assays revealed that some derivatives effectively inhibited coagulation factors like factor Xa and factor XIa. One compound exhibited an IC50 value of 3.68 μM against factor Xa and 2 μM against factor XIa. These results indicate the potential of these compounds in developing new anticoagulant therapies .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The structural features of the compound allow it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Further studies are needed to elucidate the precise molecular interactions involved.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on quinolone and benzo[d][1,3]oxazine compounds highlighted their antibacterial characteristics. The findings suggest that modifications in the molecular structure can enhance antimicrobial activity while minimizing cytotoxic effects on normal cells .
  • Coagulation Factor Inhibition : Another research effort synthesized several derivatives based on pyrrolo[3,2,1-ij]quinolinones and assessed their anticoagulant activity. The results indicated that these compounds could serve as selective inhibitors for coagulation factors with varying degrees of potency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its pyrrolo[3,2,1-ij]quinoline core and benzo[d][1,3]dioxole substituent. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Key Substituents Biological Activity Key Findings
Target Compound Pyrrolo[3,2,1-ij]quinoline Benzo[d][1,3]dioxole-5-carboxamide Not explicitly reported Structural analogs suggest diuretic potential .
N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides Pyrido[3,2,1-ij]quinoline Hydroxyquinoline carboxamide Diuretic Enhanced urinary function due to tetrahydropyridine substitution .
N′-(2-methoxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (10b) Pyrrolidine Carbohydrazide and methoxybenzylidene Antibacterial Moderate activity against Gram-positive bacteria .
N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide Pyrrolo[3,2,1-ij]quinoline Oxalamide linkage Not reported Oxalamide may alter binding kinetics compared to carboxamide .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, nitrophenyl, ester groups Not reported Electron-withdrawing groups (e.g., nitro) may influence reactivity .
N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (6) Pyrrolidine Dichlorobenzylidene carbohydrazide Anticancer, antioxidant Moderate cytotoxicity against cancer cell lines .

Pharmacological and Physicochemical Insights

  • Diuretic Activity: The replacement of pyrrolidine with tetrahydropyridine in pyrido[3,2,1-ij]quinoline analogs () improved diuretic efficacy, likely due to enhanced solubility or metabolic stability . The target compound’s pyrroloquinoline core may balance these properties.
  • Antibacterial vs. Anticancer Activity: Pyrrolidine derivatives with carbohydrazide groups () exhibit divergent activities depending on substituents.
  • Functional Group Impact : The oxalamide in ’s compound introduces a more rigid linkage than the carboxamide, which might affect receptor binding or metabolic degradation .

Q & A

Q. How can hybrid analogs (e.g., pyrroloquinoline-thiazole derivatives) be synthesized to explore synergistic bioactivity?

  • Method :

Cycloaddition : React 2-(4,4,6-trimethyl-2-oxo-pyrroloquinolin-1-ylidene)hydrazine with α-halocarbonyls (e.g., ethyl bromoacetate) to form thiazolidinone rings .

Catalysis : Use CuI or Pd(PPh3)4 for cross-coupling reactions to append aryl/heteroaryl groups .

  • Evaluation : Cytotoxicity assays (MTT) and kinase inhibition profiling (IC50) compare hybrid vs. parent compounds .

Q. Tables

Key Reaction Parameters for Synthesis
Step
Amide coupling
Cyclization
Purification
Common Degradants and Stability Metrics
Stress Condition
Acidic hydrolysis (0.1N HCl)
Oxidative (H2O2)

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